3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-[[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3OS2/c1-20-14-16-22(17-15-20)19-35-30-32-25-11-4-3-10-24(25)29(33-30)36-27-13-6-5-12-26(27)31-28(34)23-9-7-8-21(2)18-23/h5-9,12-18H,3-4,10-11,19H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZUCCNNVHCRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=CC=C4NC(=O)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Q & A
Q. What are the established synthetic routes for 3-methyl-N-[...]benzenecarboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including:
- Quinazoline core formation : Cyclization of substituted tetrahydroquinazoline precursors under reflux conditions in solvents like ethanol or acetonitrile .
- Sulfanyl group introduction : Nucleophilic substitution using thiol-containing intermediates (e.g., 4-methylbenzyl mercaptan) with optimized molar ratios (1:1.2) in anhydrous dichloromethane .
- Coupling reactions : Amide bond formation between the quinazoline-sulfanyl intermediate and 3-methylbenzoic acid derivatives using coupling agents like EDCI/HOBt .
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol enhances crystallization .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
- Purity monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product (target purity >95%) .
Q. What analytical techniques are recommended for structural validation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₃₀H₃₁N₃O₂S₂: 554.1784; observed: 554.1786) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (1680–1700 cm⁻¹) and sulfanyl groups (2550–2600 cm⁻¹) .
Critical Note : Cross-validate data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from variations in assay design or model systems. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ normalization) .
- Dose-response validation : Perform triplicate experiments with 8–10 concentration points to ensure reproducibility .
- Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers or systemic biases (e.g., solvent effects in cell viability assays) .
Example Case : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 2.5 µM vs. 8.7 µM) may stem from differences in ATP concentrations in kinase assays .
Q. What computational methods are used to study the compound's interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like EGFR or PI3K using crystal structures (PDB: 1M17) .
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Correlate structural features (e.g., sulfanyl group electronegativity) with activity using descriptors like logP and polar surface area .
Key Finding : The tetrahydroquinazoline core shows strong π-π stacking with kinase active sites, while the sulfanyl group enhances solubility without compromising binding .
Q. How should experimental designs be tailored to evaluate the compound's pharmacokinetic properties?
Methodological Answer:
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
- Caco-2 permeability : Assess bidirectional transport to predict oral bioavailability (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .
- In vivo pharmacokinetics : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats; collect plasma samples at 0.5, 2, 6, 12, 24 h for AUC and half-life calculations .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Storage conditions : Use amber vials at -20°C under nitrogen to prevent light- and oxygen-induced degradation .
- Antioxidant additives : Include 0.1% w/v ascorbic acid in aqueous formulations .
- Stability-indicating assays : Monitor degradation products via UPLC-PDA at 254 nm; validate method specificity with forced degradation (heat, pH 3/9) .
Critical Insight : The sulfanyl group is prone to oxidation; replacing it with a methylsulfone group improves stability but reduces target affinity .
Q. How can structural modifications enhance the compound's selectivity for cancer vs. normal cells?
Methodological Answer:
- Fragment-based design : Introduce substituents (e.g., fluorine at C-6 of the quinazoline) to exploit hydrophobic pockets in cancer-specific kinases .
- Prodrug strategies : Mask the sulfanyl group as a thiophosphate ester to reduce off-target effects; hydrolyze selectively in tumor microenvironments .
- Selectivity screening : Profile against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
